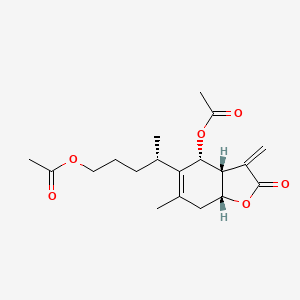

1,6-O,O-diacetylbritannilactone

描述

Structure

3D Structure

属性

分子式 |

C19H26O6 |

|---|---|

分子量 |

350.4 g/mol |

IUPAC 名称 |

[(4S)-4-[(3aR,4R,7aR)-4-acetyloxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate |

InChI |

InChI=1S/C19H26O6/c1-10(7-6-8-23-13(4)20)16-11(2)9-15-17(12(3)19(22)25-15)18(16)24-14(5)21/h10,15,17-18H,3,6-9H2,1-2,4-5H3/t10-,15+,17+,18-/m0/s1 |

InChI 键 |

MVCCWTMPDBIKCJ-IMKJFWDFSA-N |

手性 SMILES |

CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C)[C@@H](C)CCCOC(=O)C |

规范 SMILES |

CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C)C(C)CCCOC(=O)C |

同义词 |

1,6-O,O-diacetylbritannilactone O, O-diacetylbritannilactone OODABL cpd |

产品来源 |

United States |

Isolation, Structural Characterization, and Analytical Methodologies in Research

Advanced Chromatographic Separation Techniques for Isolation

The initial step in studying 1,6-O,O-diacetylbritannilactone involves its isolation from the plant matrix, most notably from the flowers of Inula britannica. This process relies on a series of advanced chromatographic techniques to separate the compound from a complex mixture of other phytochemicals.

The general isolation procedure commences with the extraction of the dried and pulverized plant material. Typically, a 95% aqueous ethanol (B145695) solution is used for reflux extraction. The resulting crude extract is then concentrated and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc), to group compounds with similar properties. The ethyl acetate-soluble fraction is often enriched with sesquiterpenoids, including this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a critical tool for the fine purification of this compound, especially in its preparative format. Following initial fractionation by column chromatography, preparative HPLC can be employed to isolate the compound to a high degree of purity.

In a reported method for the purification of a sesquiterpenoid from a fractionated extract of Inula britannica, preparative HPLC was utilized with a mobile phase consisting of 50% acetonitrile (B52724) in water. This technique allows for the precise separation of compounds with similar polarities, yielding pure this compound for subsequent structural and biological studies. nih.gov

For analytical purposes, such as the quantification in biological matrices, a reversed-phase C18 column is commonly used. A typical mobile phase for analytical HPLC is a mixture of methanol (B129727) and water, for instance in an 80:20 (v/v) ratio, which provides good separation and resolution of the compound. nih.gov

Column chromatography is a fundamental technique for the initial large-scale separation of compounds from the crude ethyl acetate fraction of Inula britannica extract. This method separates molecules based on their differential adsorption to a stationary phase.

Typically, the ethyl acetate-soluble fraction is loaded onto a silica (B1680970) gel column. A gradient elution system is then employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves mixtures of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting from 100% CH₂Cl₂ and progressively increasing the proportion of MeOH (e.g., from 100:0 to 1:1 v/v). This process yields multiple fractions. nih.gov

Further fractionation of these initial fractions can be achieved using additional column chromatography steps, sometimes with different solvent systems like petroleum ether and acetone, or by using Sephadex LH-20 column chromatography, which separates compounds based on their size. nih.gov

Table 1: Chromatographic Conditions for the Isolation and Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradient of CH₂Cl₂/MeOH (100:0 to 1:1 v/v) | Initial fractionation of crude extract |

| Column Chromatography | Silica Gel | Gradient of Petroleum Ether/Acetone (e.g., 8:1 to 1:1 v/v) | Further fractionation |

| Column Chromatography | Sephadex LH-20 | Methanol | Size-exclusion separation |

| Preparative HPLC | C18 Reversed-Phase | 50% Acetonitrile in Water | Final purification |

| Analytical HPLC | Agilent C18 (4.6 mm × 75 mm, 3.5 μm) | Methanol/Water (80:20, v/v) | Quantitative analysis |

Spectroscopic and Spectrometric Approaches for Structural Elucidation (Focus on Research Application)

Once isolated, the precise chemical structure of this compound is determined using a combination of sophisticated spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, a suite of NMR experiments is employed.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ) and coupling constants (J) of the proton signals are characteristic of the molecule's structure.

¹³C-NMR (Carbon-13 NMR): This experiment reveals the number of different carbon atoms in the molecule and their electronic environments.

2D NMR (Two-Dimensional NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure. The structures of new sesquiterpene lactones from Inula britannica have been elucidated using detailed 2D-NMR spectroscopic methods. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. For instance, in the analysis of sesquiterpene lactones, UHPLC-ESI/HRMS is often performed in positive ion mode. The fragmentation patterns observed in MS/MS experiments, showing characteristic losses of small molecules like H₂O, CO, and CH₃COOH, provide further structural information. nih.gov

Quantitative Analysis Methods in Biological Matrices for Research Studies

To understand the pharmacokinetic properties of this compound, sensitive and selective analytical methods are required to measure its concentration in biological samples such as plasma.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of this compound in rat plasma. nih.gov This method utilizes an Agilent C18 column for chromatographic separation with a mobile phase of methanol and water (80:20, v/v). The mass spectrometer is operated with an electrospray ionization (ESI) source in positive ion mode. Quantification is achieved using selected-reaction monitoring (SRM), which provides high selectivity and sensitivity. nih.gov

For this compound, the target fragment ion transition monitored is m/z 373.2 → 312.9. nih.gov This method has demonstrated good linearity, precision, and accuracy, making it suitable for pharmacokinetic studies in a research context. nih.gov

Table 2: Parameters for LC-MS/MS Quantification of this compound in Rat Plasma

| Parameter | Specification |

|---|---|

| Chromatographic Column | Agilent C18 (4.6 mm × 75 mm, 3.5 μm) |

| Mobile Phase | Methanol:Water (80:20, v/v) |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Detection Method | Selected-Reaction Monitoring (SRM) |

| SRM Transition | m/z 373.2 → 312.9 |

| Linear Range | 1.5-1350 ng/mL |

| Intra- and Inter-day Precision | <8.5% |

| Accuracy | -2.7% to 12.8% |

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS-MS) Development and Validation for Pre-clinical Samples

For the quantitative analysis of this compound in pre-clinical research, particularly in pharmacokinetic studies, a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS-MS) method has been developed and validated. researchgate.net This methodology is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in biological systems.

A validated LC-MS-MS method for the determination of this compound in rat plasma utilizes a liquid-liquid extraction procedure for sample preparation. researchgate.net The chromatographic separation is typically achieved on a C18 reversed-phase column. researchgate.net The mobile phase often consists of a mixture of methanol and water, delivered in an isocratic or gradient elution mode to ensure optimal separation from endogenous plasma components. researchgate.net

The detection and quantification are performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. researchgate.net The instrument is set to selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. For this compound, the transition of the precursor ion to a specific product ion is monitored. researchgate.net A suitable internal standard (IS) is used to ensure the accuracy and reproducibility of the method. researchgate.net

Table 1: LC-MS-MS Method Parameters for the Quantification of this compound in Rat Plasma

| Parameter | Details |

|---|---|

| Chromatography | |

| Column | Agilent C18 (4.6 mm × 75 mm, 3.5 μm) researchgate.net |

| Mobile Phase | Methanol and water (80:20, v/v) researchgate.net |

| Flow Rate | Not specified in abstract researchgate.net |

| Injection Volume | Not specified in abstract researchgate.net |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode researchgate.net |

| Monitoring Mode | Selected Reaction Monitoring (SRM) researchgate.net |

| Precursor → Product Ion (this compound) | m/z 373.2 → 312.9 researchgate.net |

The validation of the LC-MS-MS method is performed according to established guidelines and includes the assessment of linearity, precision, accuracy, recovery, and stability. The calibration curve for this compound in rat plasma has been shown to be linear over a specific concentration range. researchgate.net

Methodological Considerations for Precision and Accuracy in Research Assays

Ensuring the precision and accuracy of research assays for this compound is paramount for generating reliable and reproducible data. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, while accuracy indicates the closeness of the measurement to the true value.

In the context of the validated LC-MS-MS method for this compound, precision is evaluated by determining the intra-day and inter-day variability. researchgate.net This is achieved by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within a single day and on different days. The precision is typically expressed as the relative standard deviation (RSD). For the described method, the intra- and inter-day precisions were found to be less than 8.5%. researchgate.net

Accuracy is assessed by comparing the mean concentration of the QC samples to their nominal concentrations and is expressed as a percentage. The accuracy of the assay for this compound ranged from -2.7% to 12.8%. researchgate.net These values fall within the generally accepted limits for bioanalytical method validation, demonstrating the reliability of the assay.

Table 2: Validation Summary of the LC-MS-MS aAssay for this compound

| Validation Parameter | Result |

|---|---|

| Linearity Range | 1.5–1350 ng/mL in rat plasma researchgate.net |

| Intra-day Precision (%RSD) | <8.5% researchgate.net |

| Inter-day Precision (%RSD) | <8.5% researchgate.net |

To maintain precision and accuracy, several methodological factors must be carefully controlled. These include the use of a reliable and well-maintained LC-MS-MS system, high-purity solvents and reagents, and calibrated analytical balances and pipettes. The sample preparation procedure, including the extraction efficiency, must be consistent and reproducible. The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must also be thoroughly evaluated to prevent degradation of the analyte, which could lead to inaccurate results. The use of an appropriate internal standard that mimics the analytical behavior of the analyte is also a critical factor in correcting for variations in sample processing and instrument response. researchgate.net

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches to 1,6-O,O-Diacetylbritannilactone

The complex, stereochemically rich structure of this compound presents a considerable challenge for chemical synthesis. A notable achievement in this area is the total synthesis of both britannilactone (B2921459) and this compound reported by Merten and colleagues in 2011. nih.govresearchgate.net This synthetic route provides a crucial pathway to access not only the natural product itself but also to create structurally unique analogs that are not accessible through semi-synthesis from the natural isolate. The total synthesis confirms the structure of the natural product and opens avenues for producing it in quantities sufficient for further biological evaluation, independent of natural source availability.

Semi-Synthesis of Derivatives and Analogs

Semi-synthesis, starting from a readily available natural product, is a practical and efficient strategy to generate a library of analogs for SAR studies. For this compound, semi-synthetic approaches typically begin with related, more abundant sesquiterpene lactones isolated from Inula britannica, such as 1-O-acetylbritannilactone or britannilactone itself. nih.govnih.gov

The hydroxyl groups on the core structure of britannilactone-type sesquiterpenes are prime targets for chemical modification. Strategies include:

Acetylation and Esterification: The presence and nature of ester groups, particularly at the C1 and C6 positions, significantly influence biological activity. Studies have shown a positive correlation between the number of acetyl groups and anti-inflammatory effects. nih.gov Semi-synthetic work on the related 1-O-acetylbritannilactone (ABL) involved the esterification of the free hydroxyl group at the C6 position. nih.gov By reacting ABL with various acyl chlorides, a series of analogs with different ester side chains (e.g., propionyl, butyryl, lauroyl) were generated. nih.gov This approach allows for a systematic investigation of how lipophilicity and the steric bulk of the ester group impact cytotoxicity. nih.govnih.gov The conversion of a hydroxyl group to an ester is a common strategy to create a prodrug or modify the pharmacokinetic properties of a molecule. researchgate.net

Etherification: Although less commonly reported for this specific compound, etherification of the hydroxyl groups represents another viable modification strategy. This would involve reacting the hydroxyl groups with alkylating agents under basic conditions to form ethers, which would alter the polarity and hydrogen-bonding capacity of the molecule differently than esters.

The α-methylene-γ-lactone ring is a characteristic feature of many biologically active sesquiterpene lactones. researchgate.netnih.gov This electrophilic moiety is widely considered to be a key alkylating agent responsible for the biological effects of these compounds, likely through covalent modification of nucleophilic residues (such as cysteine) in target proteins. researchgate.netmdpi.com

Given its critical role, modifications to this functional group are often used to probe its importance in the mechanism of action. Common alterations would include:

Reduction of the Exocyclic Double Bond: Selective reduction of the C=C double bond to a single bond would eliminate the Michael acceptor capability of the lactone. Such a modification would be expected to significantly decrease or abolish the biological activity, thereby confirming the essential role of this motif.

Addition Reactions: The exocyclic double bond can undergo addition reactions with various nucleophiles. While this can be a mechanism of action, it can also be used synthetically to create analogs where the reactivity of the Michael acceptor is masked or altered.

Studies on numerous sesquiterpene lactones consistently demonstrate that the integrity of the α-methylene-γ-lactone moiety is essential for their cytotoxic and anti-inflammatory activities. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

SAR studies are fundamental to identifying the structural features of a molecule that are essential for its biological activity and for guiding the design of more potent and selective analogs.

Based on synthetic and biological studies, two key pharmacophoric elements have been identified for this compound and its analogs:

The α-Methylene-γ-lactone Moiety: This functional group is the primary pharmacophore responsible for the compound's biological activity. Its ability to act as a Michael acceptor and alkylate biological macromolecules is considered the principal mechanism of action. nih.govresearchgate.netmdpi.com

Acyl Groups at C1 and C6: The presence and nature of the ester groups at the C1 and C6 positions are crucial modulators of activity. These groups significantly affect the compound's lipophilicity and, consequently, its ability to penetrate cell membranes to reach its intracellular targets. nih.gov

The systematic modification of substituent patterns has provided detailed insights into the SAR of this class of compounds.

Impact of Acetylation: A direct comparison between britannilactone (BL, no acetyl groups), 1-O-acetylbritannilactone (ABLO), and this compound (ABLOO) revealed that the inhibitory activity on the expression of inflammatory mediators like iNOS and COX-2 was positively correlated with the number of acetyl groups. nih.gov this compound showed the strongest effect, while britannilactone had only weak inhibitory action. nih.gov This suggests that increased acetylation enhances lipophilicity, leading to better cellular uptake and more potent anti-inflammatory effects. nih.gov

Impact of C6-Ester Chain Length: A study involving the semi-synthesis of analogs from 1-O-acetylbritannilactone (ABL) demonstrated the effect of varying the acyl chain at the C6 position on cytotoxicity. nih.gov The results showed that increasing the carbon chain length of the ester group generally enhanced cytotoxic activity up to a certain point. The analog bearing a lauroyl group (a 12-carbon chain) at the C6 position exhibited the most potent cytotoxic activity against several human cancer cell lines, with IC₅₀ values comparable to the chemotherapy drug etoposide. nih.gov This highlights that tuning the lipophilicity via the C6-ester is a powerful strategy to optimize the anticancer properties of this scaffold. nih.gov

Table 1: Cytotoxic Activity of 1-O-acetylbritannilactone (ABL) and its C6-Acyl Analogs Data derived from studies on human cancer cell lines. nih.gov

| Compound | R Group at C6-Position | Carbon Chain Length | Cytotoxicity (IC₅₀ in µM) Range |

| ABL | -H | 0 | Less Active |

| Analog 1 | Acetyl | 2 | Moderately Active |

| Analog 2 | Propionyl | 3 | Active |

| Analog 3 | Butyryl | 4 | Active |

| Analog 4 | Lauroyl | 12 | Most Potent (2.91 - 6.78 µM) |

| Analog 5 | Myristoyl | 14 | Less Active than Lauroyl |

These findings collectively underscore the importance of a multi-pronged approach, combining total synthesis and semi-synthetic modifications, to fully elucidate the therapeutic potential of this compound and to develop novel, optimized derivatives.

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Research into Molecular and Cellular Mechanisms of Antineoplastic Effects

The anticancer properties of 1,6-O,O-diacetylbritannilactone (OODBL), a sesquiterpene lactone isolated from the medicinal plant Inula britannica, have been the subject of preclinical investigation. nih.govnih.gov Research has focused on elucidating the molecular and cellular pathways through which this compound exerts its tumor-inhibiting effects, particularly in oral squamous cell carcinoma (OSCC) and human leukemia cell lines. nih.gov Studies show that OODBL can suppress cancer cell proliferation, migration, and invasion while promoting programmed cell death and causing cell cycle arrest. nih.govresearchgate.net

A primary mechanism underlying the antineoplastic activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net In studies involving oral squamous cell carcinoma cell lines, such as CAL27 and SCC15, treatment with OODBL led to a significant, dose-dependent increase in apoptotic cells. nih.gov The apoptotic process is orchestrated through a complex interplay of signaling pathways and regulatory proteins.

The execution of apoptosis is largely dependent on a family of cysteine proteases known as caspases. Research indicates that this compound triggers the intrinsic apoptotic pathway, which involves the activation of specific initiator and effector caspases. nih.gov In OSCC cells treated with OODBL, a dose-dependent increase in the levels of cleaved (activated) caspase-9 and cleaved caspase-3 was observed. nih.govresearchgate.net Caspase-9 is a key initiator caspase that, once activated, proceeds to cleave and activate downstream effector caspases like caspase-3. nih.gov The activation of caspase-3 is a critical step, as it is responsible for cleaving numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

Table 1: Effect of this compound on Caspase Activation in CAL27 Cells

| Treatment Group | Relative Expression of Cleaved Caspase-9 | Relative Expression of Cleaved Caspase-3 |

|---|---|---|

| Control | Baseline | Baseline |

| OODBL (Low Dose) | Increased | Increased |

| OODBL (High Dose) | Significantly Increased | Significantly Increased |

This table is a representation of the dose-dependent effects described in research findings. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. nih.govtaylorandfrancis.com The balance between these opposing factions determines the cell's fate. nih.gov Studies have shown that this compound modulates this balance to favor apoptosis. nih.gov

Treatment of OSCC cells with OODBL resulted in a significant increase in the expression of the pro-apoptotic protein Bax, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift decisively increases the Bax/Bcl-2 ratio, which is a key determinant in promoting apoptosis. nih.gov An elevated Bax/Bcl-2 ratio facilitates the permeabilization of the mitochondrial outer membrane. nih.gov Furthermore, some research suggests that related sesquiterpene lactones may exert their anti-tumor effects through the phosphorylation of Bcl-2. nih.gov

Table 2: Modulation of Bcl-2 Family Proteins by this compound in CAL27 Cells

| Treatment Group | Relative Expression of Bcl-2 | Relative Expression of Bax | Bax/Bcl-2 Ratio |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| OODBL | Decreased | Increased | Increased |

This table illustrates the reported changes in Bcl-2 family protein expression. nih.gov

A critical event linking the regulation by Bcl-2 family proteins to caspase activation is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govtaylorandfrancis.combiomedpharmajournal.org The increased Bax/Bcl-2 ratio induced by this compound leads to mitochondrial outer membrane permeabilization, allowing for this release. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that binds and activates caspase-9. nih.gov This event initiates the caspase cascade, culminating in apoptosis. nih.gov In OSCC cells, treatment with OODBL was shown to dose-dependently affect the levels of cytochrome c in the cytoplasm, linking the compound directly to the activation of the mitochondrial pathway of apoptosis. nih.gov

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov Evidence suggests that the MAPK pathway is implicated in the induction of apoptosis by this compound in human leukemia cells. nih.gov While the specific MAPK cascades (e.g., ERK, JNK, p38) and their precise roles in OODBL-induced apoptosis require further detailed investigation, their involvement points to a complex signaling network being modulated by the compound to achieve its anticancer effects. nih.gov

In addition to inducing apoptosis, this compound exerts its antineoplastic effects by halting the progression of the cell cycle. nih.govresearchgate.net The cell cycle is a tightly regulated process that allows cells to grow and divide. khanacademy.orgyoutube.com Disrupting this cycle is a common strategy for cancer therapy. Flow cytometry analysis of OSCC cells (CAL27 and SCC15) treated with OODBL revealed a significant arrest of cells in the G0/G1 phase of the cell cycle. nih.govresearchgate.net This arrest prevents the cells from entering the S phase, where DNA replication occurs, and subsequently the M phase, where cell division takes place, thereby inhibiting the proliferation of the cancer cell population. nih.govyoutube.com

Table 3: Effect of this compound on Cell Cycle Distribution in OSCC Cells

| Cell Cycle Phase | Control Group (%) | OODBL-Treated Group (%) |

|---|---|---|

| G0/G1 | Baseline | Increased |

| S | Baseline | Decreased |

| G2/M | Baseline | Decreased |

This table represents the general trend observed in cell cycle analysis upon OODBL treatment. nih.govresearchgate.net

Inhibition of Cancer Cell Proliferation, Migration, and Invasion (In Vitro and In Vivo Pre-clinical Studies)

Research has demonstrated that this compound exhibits notable anti-tumor effects, particularly in the context of oral squamous cell carcinoma (OSCC). nih.govnih.gov In vitro studies using human OSCC cell lines, such as CAL27 and SCC15, have shown that OODBL effectively inhibits cell proliferation in a dose-dependent manner. nih.gov This inhibitory effect on proliferation is further substantiated by colony formation assays, which also indicate a reduction in the ability of cancer cells to grow and form colonies upon treatment with OODBL. nih.gov

Beyond inhibiting proliferation, OODBL has been found to significantly impair the migration and invasion of OSCC cells. nih.gov Transwell assays, a standard method for assessing cell motility, revealed a dose-dependent reduction in the migratory and invasive capacity of CAL27 and SCC15 cells following exposure to the compound. nih.gov These findings suggest that OODBL can interfere with the metastatic potential of cancer cells.

Furthermore, OODBL has been observed to induce cell cycle arrest and apoptosis in OSCC cells. nih.gov Flow cytometry analysis indicated that treatment with OODBL leads to an arrest of cells in the G0/G1 phase of the cell cycle. nih.gov The compound also promotes apoptosis, or programmed cell death, as evidenced by an increased ratio of Bax to Bcl-2, and a dose-dependent reduction in the expression of cleaved caspase-9 and cleaved caspase-3. nih.govnih.gov

The anti-tumor activity of OODBL has also been confirmed in in vivo pre-clinical models. nih.gov In a nude mouse tumorigenicity assay, OODBL treatment was shown to repress the growth of OSCC tumors. nih.gov Immunohistochemical staining of tumor tissues from these models revealed a reduction in the expression of Ki-67, a marker of cell proliferation. nih.gov

Table 1: Effects of this compound on Oral Squamous Cell Carcinoma (OSCC) Cells

| Assay | Cell Lines | Effect of OODBL Treatment | Reference |

|---|---|---|---|

| MTT Assay | CAL27, SCC15 | Dose-dependent inhibition of cell viability | nih.gov |

| Colony Formation Assay | CAL27, SCC15 | Reduced cell proliferation | nih.gov |

| Transwell Assay | CAL27, SCC15 | Attenuated cell migration and invasion | nih.govnih.gov |

| Flow Cytometry | CAL27, SCC15 | Cell cycle arrest at G0/G1 phase | nih.gov |

| Western Blot | CAL27 | Increased Bax/Bcl-2 ratio, reduced cleaved caspase-9 and -3 | nih.govnih.gov |

| In Vivo Tumorigenicity | Nude mice with OSCC | Repressed tumor growth | nih.gov |

Modulation of Specific Signaling Pathways in Oncological Models

miR-1247-3p/LXRα/ABCA1 Signaling Pathway

A key mechanism underlying the anti-tumor effects of this compound in OSCC involves the modulation of the miR-1247-3p/LXRα/ABCA1 signaling pathway. nih.gov Research has identified that OODBL can activate Liver X receptor α (LXRα), a nuclear receptor that plays a role in regulating the transcription of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.govnih.gov

Studies have shown that OODBL upregulates the expression of LXRα, ABCA1, and ABCG1 in OSCC cells. nih.gov This activation of the LXRα/ABCA1 signaling pathway is achieved through the targeting of microRNA-1247-3p (miR-1247-3p). nih.gov OODBL treatment has been found to downregulate the expression of miR-1247-3p, which in turn relieves the inhibitory effect of this microRNA on LXRα, leading to its increased expression and the subsequent upregulation of its target genes, ABCA1 and ABCG1. nih.gov This signaling cascade has been demonstrated to be crucial for the OODBL-mediated inhibition of OSCC progression. nih.gov

NF-κB Pathway Regulation

This compound has been shown to possess potent anti-inflammatory effects through the suppression of the nuclear factor-kappaB (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer, contributing to tumor progression.

Research indicates that OODBL can inhibit the activation of NF-κB by preventing the degradation and phosphorylation of its inhibitor, IκBα. This is achieved through the marked inhibition of IκB kinase beta (IKKβ) phosphorylation. By inhibiting IKKβ, OODBL effectively blocks the downstream cascade that leads to the nuclear translocation and activity of NF-κB. This suppression of NF-κB activation is believed to contribute to the anti-tumor and anti-inflammatory properties of the compound.

Research into Modulation of Inflammatory and Immunological Pathways

Inhibition of Inflammatory Mediator Production (e.g., Leukotriene C4, IL-1β, TNF-α, IL-6)

The anti-inflammatory properties of this compound extend to the inhibition of various pro-inflammatory mediators. In studies using bone marrow-derived mast cells (BMMCs), OODBL was found to reduce the production of leukotriene C4. scispace.com This inhibition is mediated through the suppression of cytosolic phospholipase A2 phosphorylation. scispace.com

Furthermore, research on extracts of Inula britannica, the plant from which OODBL is isolated, has demonstrated a broader anti-inflammatory effect. These extracts have been shown to suppress the production of the pro-inflammatory cytokines interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a concentration-dependent manner. nih.gov This suggests that compounds within the extract, including OODBL, contribute to the modulation of these key inflammatory signaling molecules.

Table 2: Inhibition of Inflammatory Mediators by this compound and Inula britannica Extract

| Mediator | Cell/Model | Effect | Reference |

|---|---|---|---|

| Leukotriene C4 | IgE/antigen-stimulated BMMCs | Reduced production | scispace.com |

| IL-1β | LPS-stimulated RAW 264.7 macrophages | Suppressed production (by I. britannica extract) | nih.gov |

| TNF-α | LPS-stimulated RAW 264.7 macrophages | Suppressed production (by I. britannica extract) | nih.gov |

| IL-6 | LPS-stimulated RAW 264.7 macrophages | Suppressed production (by I. britannica extract) | nih.gov |

Suppression of Mast Cell Degranulation

In addition to inhibiting the production of inflammatory mediators, this compound has been shown to directly suppress the activation of mast cells. scispace.com Mast cell degranulation is a critical event in allergic and inflammatory responses, releasing a host of inflammatory mediators. OODBL has been found to reduce degranulation in IgE/antigen-stimulated BMMCs. scispace.com This effect is attributed to the suppression of phospholipase Cγ-mediated Ca2+ influx, a key step in the signaling cascade leading to degranulation. scispace.com

Inactivation of STAT6 Signaling Pathway (e.g., JAK3, Eotaxin-1, ALOX15 Expression)

The chemical compound this compound (OODBL), a sesquiterpene lactone derived from plants, has been investigated for its anti-inflammatory effects, particularly its interaction with the interleukin-4 (IL-4)-induced signal transducer and activator of transcription 6 (STAT6) signaling pathway. Research conducted on human lung A549 cells has demonstrated that OODBL can significantly inhibit the mRNA expression of key inflammatory mediators, namely eotaxin-1 and arachidonate (B1239269) 15-lipoxygenase (ALOX15), in a dose-dependent manner.

The mechanism behind this inhibition involves the direct targeting of the upstream components of the STAT6 pathway. Studies have revealed that OODBL effectively suppresses the phosphorylation of Janus Kinase 3 (JAK3), a critical step for the subsequent activation of STAT6. youtube.comnih.gov It is noteworthy that the compound's effect is specific to JAK3, as it does not appear to affect the phosphorylation of JAK1. youtube.comnih.gov This targeted suppression of JAK3 phosphorylation directly leads to a decrease in STAT6 phosphorylation and its activity as a transcription factor. youtube.comnih.gov Consequently, the expression of IL-4-induced genes, such as eotaxin-1 and ALOX15, is abolished. youtube.comnih.gov These findings underscore the role of OODBL as a potent inhibitor of the JAK3/STAT6 signaling cascade. youtube.comnih.gov

Table 1: Effect of this compound on the STAT6 Signaling Pathway

| Target Molecule | Effect of OODBL | Pathway Component | Consequence |

|---|---|---|---|

| JAK3 | Suppressed phosphorylation | Upstream Kinase | Prevents STAT6 activation |

| STAT6 | Decreased phosphorylation and activity | Transcription Factor | Inhibits gene expression |

| Eotaxin-1 | Inhibited mRNA expression | Inflammatory Mediator | Reduced eosinophil chemoattraction |

| ALOX15 | Inhibited mRNA expression | Inflammatory Enzyme | Reduced inflammatory response |

Modulation of TLR4/NF-κB/MAPK Pathways in Neuroinflammatory Contexts

The Toll-like receptor 4 (TLR4) signaling pathway, which activates nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), is a cornerstone of the inflammatory response in the central nervous system. nih.govnih.gov Activation of TLR4 in microglia, the brain's resident immune cells, by ligands such as lipopolysaccharide (LPS), triggers a cascade involving the phosphorylation of MAPKs (including ERK, JNK, and p38) and the translocation of NF-κB to the nucleus. nih.govnih.gov This process culminates in the transcription and release of pro-inflammatory cytokines and mediators. nih.gov

While this compound has been reported to possess anti-inflammatory properties and has been shown to modulate the MAPK pathway in the context of leukemia cells, its specific effects on the TLR4/NF-κB/MAPK signaling axis within a neuroinflammatory setting have not been extensively detailed in the reviewed scientific literature. nih.gov The established ability of OODBL to interfere with inflammatory signaling in other biological systems suggests that its potential interaction with the TLR4/NF-κB/MAPK pathway in microglia is a compelling area for future neurobiological research.

Identification of Specific Protein Targets in Inflammation (e.g., NLRP3 Inflammasome via Covalent Modification)

The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response. nih.gov Its activation leads to the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis. nih.gov Given its central role, the NLRP3 inflammasome is a significant therapeutic target for a wide range of inflammatory diseases. nih.gov

This compound is a type of sesquiterpene lactone, a class of compounds known for their biological activities, including anti-inflammatory effects. nih.gov However, the precise molecular targets through which OODBL exerts its anti-inflammatory action are not fully elucidated. There is currently no direct evidence in the reviewed literature identifying the NLRP3 inflammasome as a specific protein target of this compound or detailing any interaction via covalent modification. The identification of its specific protein binding partners remains a key area for future investigation to fully understand its mechanism of action.

Research into Neurobiological Activities and Neuroprotection

Attenuation of Neuroinflammation in Microglial Cells

Neuroinflammation, largely mediated by the activation of microglial cells, is a critical factor in the pathogenesis of various neurodegenerative diseases. researchgate.netyoutube.com When activated, microglia can release a host of pro-inflammatory cytokines, which contribute to neuronal damage. researchgate.netnih.govresearchgate.net Therefore, compounds that can modulate microglial activation and reduce the production of these inflammatory mediators are of significant interest for neuroprotection.

While this compound has established anti-inflammatory activities in non-neurological contexts, its direct effects on microglial cells and the attenuation of neuroinflammation have not yet been specifically reported in the reviewed literature. nih.govnih.govresearchgate.net The known anti-inflammatory profile of OODBL makes it a candidate for investigation in neuroinflammatory models. Future studies are required to determine if it can modulate microglial activation and exert neuroprotective effects by reducing the inflammatory environment in the brain.

Modulation of Tau Protein Phosphorylation

The Tau protein is essential for stabilizing microtubules within neurons. youtube.comnih.gov In several neurodegenerative diseases, collectively known as tauopathies (including Alzheimer's disease), Tau becomes abnormally hyperphosphorylated. nih.govnih.gov This hyperphosphorylation causes Tau to detach from microtubules and aggregate into neurofibrillary tangles, leading to cytoskeleton destabilization and neuronal dysfunction. youtube.comnih.gov The phosphorylation state of Tau is regulated by a balance between protein kinases and phosphatases. nih.gov

Currently, there is no scientific literature available that has investigated the effects of this compound on the phosphorylation of the Tau protein. The potential for this compound to interact with the kinases or phosphatases that regulate Tau phosphorylation is unknown and represents an unexplored avenue of research in the context of neurodegenerative diseases.

Research on Blood-Brain Barrier Penetration in Pre-clinical Models

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system from the peripheral circulation, restricting the passage of many substances, including therapeutic agents. explorationpub.comsemanticscholar.org For a compound to exert a direct effect on brain cells, such as neurons or microglia, its ability to penetrate the BBB is a critical prerequisite. semanticscholar.org

Pre-clinical research on the pharmacokinetic properties of this compound, specifically its capacity to cross the blood-brain barrier, has not been reported in the reviewed scientific literature. Evaluating the BBB permeability of OODBL in pre-clinical in vitro and in vivo models is an essential step to determine its potential as a therapeutic agent for neurological disorders.

Investigations into Neuroprotective Mechanisms (e.g., against Oxytosis, Ferroptosis)

Pre-clinical studies have demonstrated that this compound exhibits notable neuroprotective effects, particularly against oxytosis and ferroptosis, two distinct forms of regulated cell death implicated in neurodegenerative diseases.

In a rat pheochromocytoma PC12 cell line, a common in vitro model for neuronal cells, OABL displayed significant protective capabilities against cell death induced by these pathways. This suggests that the compound may interfere with the complex signaling cascades that lead to neuronal damage in conditions associated with high levels of oxidative stress. The underlying mechanisms are thought to be linked to the compound's potent anti-inflammatory and antioxidant activities.

Further research has highlighted the anti-inflammatory prowess of OABL in microglia, the primary immune cells of the central nervous system. In lipopolysaccharide (LPS)-activated BV-2 microglial cells, OABL was found to reduce the production of key inflammatory mediators. This reduction in neuroinflammation is a critical aspect of its neuroprotective profile, as chronic inflammation is a well-established driver of neuronal loss in a variety of neurodegenerative disorders.

Table 1: Investigated Neuroprotective Mechanisms of this compound

| Cell Line | Investigated Mechanism | Key Findings |

| Rat pheochromocytoma PC12 | Protection against oxytosis and ferroptosis | Demonstrated pronounced neuroprotective effects against these forms of cell death. |

| BV-2 microglial cells | Anti-neuroinflammatory activity | Reduced levels of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). |

Other Investigated Biological Activities (Pre-clinical Research Focus)

Beyond its neuroprotective potential, pre-clinical research has explored other biological activities of this compound, including its role in asthma and the inhibition of neointimal formation.

Anti-asthmatic Mechanisms in Murine Models

The plant from which this compound is derived, Inula britannica, has a history of use in traditional medicine for respiratory ailments, including asthma. nih.gov While direct studies on the anti-asthmatic mechanisms of purified this compound in murine models are not extensively detailed in the current scientific literature, the known anti-inflammatory properties of the compound suggest a potential mechanism of action. Asthma is characterized by chronic airway inflammation, and compounds that can mitigate this inflammatory response are of significant interest.

Research on extracts from Inula japonica, a closely related species, has shown alleviation of ovalbumin (OVA)-induced airway inflammation in murine asthma models. nih.gov These extracts were found to reduce eosinophil recruitment, airway hyper-responsiveness, and levels of Th2 cytokines, which are key drivers of the asthmatic inflammatory cascade. nih.gov Given that this compound is a constituent of Inula species and possesses documented anti-inflammatory effects, it is plausible that it contributes to the traditional anti-asthmatic effects of the plant. However, further specific research is required to delineate the precise mechanisms of this compound in murine asthma models.

Research into Inhibition of Neointimal Formation

Neointimal formation, the proliferation and migration of vascular smooth muscle cells leading to the thickening of the innermost layer of blood vessels, is a key pathological process in restenosis after procedures like angioplasty. Pre-clinical research has identified this compound as a potential inhibitor of this process.

A study utilizing a rat model of balloon catheter-induced carotid artery injury demonstrated that administration of OABL led to a significant reduction in neointimal formation. nih.gov The underlying mechanism for this effect was attributed to the compound's ability to block injury-induced activation of NF-κB, a critical transcription factor that governs the expression of numerous genes involved in inflammation and cell proliferation. nih.gov By inhibiting this pathway, OABL can effectively suppress the cascade of events that leads to the pathological thickening of the arterial wall.

Table 2: Research Findings on the Inhibition of Neointimal Formation by this compound

| Animal Model | Key Findings | Proposed Mechanism |

| Rat with balloon catheter-induced carotid artery injury | Significant reduction in neointimal formation. nih.gov | Blockade of injury-induced NF-κB activation. nih.gov |

Pharmacokinetic Research in Pre Clinical Systems

Absorption, Distribution, Metabolism, and Elimination (ADME) Profiling in Animal Models

The initial characterization of 1,6-O,O-diacetylbritannilactone's pharmacokinetic profile has been primarily conducted in rat models. Following oral administration, the compound is absorbed into the systemic circulation, with its concentration in the blood plasma changing over time.

A key study involving the intragastric administration of this compound to rats at doses of 10, 20, and 40 mg/kg demonstrated a rapid absorption phase. researchgate.netnih.gov The maximum plasma concentration (Cmax) was reached within approximately 0.67 to 1.00 hours post-administration. researchgate.net The data also revealed that the pharmacokinetic properties, specifically the Cmax and the total drug exposure over time (AUC), were proportional to the administered dose, indicating linear pharmacokinetic characteristics within this range. researchgate.net This linearity suggests that the processes governing the compound's absorption, distribution, and elimination are not saturated at these dosages. researchgate.net

Further research has indicated that the compound undergoes extensive systemic clearance. mdpi.com The primary route of metabolism is thought to be through the cytochrome P450 system, a common pathway for the biotransformation of foreign compounds.

Pharmacokinetic Parameters of this compound in Rats After Oral Administration

| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng/mL*h) | AUC (0-∞) (ng/mL*h) | t1/2 (h) | CL/F (L/h/kg) |

|---|---|---|---|---|---|---|

| 10 | 1.00 ± 0.45 | 135.8 ± 34.7 | 589.6 ± 112.3 | 645.8 ± 123.5 | 3.83 ± 0.76 | 15.8 ± 2.9 |

| 20 | 0.67 ± 0.29 | 289.4 ± 65.1 | 1245.7 ± 254.8 | 1367.4 ± 278.9 | 4.40 ± 0.88 | 15.1 ± 3.1 |

| 40 | 0.83 ± 0.31 | 598.2 ± 121.5 | 2589.3 ± 512.6 | 2811.6 ± 556.7 | 4.12 ± 0.82 | 14.5 ± 2.9 |

Data is presented as mean ± standard deviation. researchgate.net

Tissue Distribution Studies in Research Animals

Understanding where a compound travels within the body is critical to assessing its potential therapeutic action and identifying any potential for off-target effects. For this compound, tissue distribution studies have indicated that it is widely distributed throughout the body following administration. mdpi.com

A significant finding from preclinical research is the compound's ability to penetrate the blood-brain barrier (BBB). mdpi.comresearchgate.net This is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The ability to cross the BBB is a crucial characteristic for any compound being investigated for neurological applications. mdpi.comresearchgate.net In vivo studies in a 5xFAD mouse model of Alzheimer's disease demonstrated that after intraperitoneal administration, this compound was able to exert effects within the brain, restoring neuronal damage and the expression of postsynaptic density protein 95 (PSD95) in the hippocampus. researchgate.net It also led to a significant reduction in the accumulation of amyloid plaques and the expression of Aβ and phosphorylated Tau protein in the brains of these mice. researchgate.net

While detailed quantitative data on the concentration of this compound in a wide range of organs is not yet extensively published, one study involving mice did conduct histological analysis on the heart, liver, spleen, lung, and kidney, suggesting these were key organs of interest. researchgate.net

Half-Life Determination in Pre-clinical Species

The elimination half-life (t1/2) of a compound is a measure of how long it takes for the concentration of the drug in the body to be reduced by half. This parameter is a key determinant of the dosing frequency required to maintain therapeutic levels.

In a pharmacokinetic study in rats, the elimination half-life of this compound was determined to be between 3.83 and 4.40 hours following oral administration of doses ranging from 10 to 40 mg/kg. researchgate.net Another study in rats reported a slightly longer half-life of 6.6 hours after administration of a 20 mg/kg dose. mdpi.com The differences in these reported values could be attributed to variations in the experimental protocols or analytical methods used.

Bioavailability Assessment in Experimental Models

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. It is a critical pharmacokinetic parameter, particularly for orally administered compounds, as it quantifies the extent of absorption and first-pass metabolism.

Research has estimated the oral bioavailability of this compound to be approximately 10% in rats. mdpi.com This relatively low bioavailability may be a result of limited gastrointestinal permeability and/or significant first-pass metabolism in the liver, where a substantial portion of the drug is metabolized before it can reach the systemic circulation. mdpi.com The enhanced lipophilicity of this compound, due to the presence of an acetyl group at the C-6 position, is thought to contribute to its increased potency compared to its parent compound, 1-O-acetylbritannilactone.

Biosynthetic Pathway Elucidation of 1,6 O,o Diacetylbritannilactone

Identification of Precursor Molecules

The biosynthesis of all sesquiterpenoids, including 1,6-O,O-diacetylbritannilactone, begins with the universal five-carbon building blocks of terpenoid synthesis: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are generated in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

The journey towards this compound continues with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This crucial step is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS) , yielding the 15-carbon intermediate, farnesyl diphosphate (FPP) . FPP is the central precursor for all sesquiterpenes and stands at a critical branch point in terpenoid metabolism.

Enzymatic Steps and Intermediates in Biosynthesis

The conversion of the linear FPP molecule into the complex cyclic structure of this compound involves a series of intricate enzymatic reactions, primarily catalyzed by two major classes of enzymes: sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYPs). While the complete pathway has not been fully elucidated, a proposed route based on studies of related sesquiterpene lactones provides a strong framework.

The initial and often rate-limiting step in sesquiterpene lactone biosynthesis is the cyclization of FPP. In the case of many sesquiterpene lactones found in the Asteraceae family, this is carried out by germacrene A synthase (GAS) , which converts FPP into the cyclic intermediate, germacrene A .

Following cyclization, a series of oxidative modifications occur. Germacrene A oxidase (GAO) , a cytochrome P450 enzyme, is believed to catalyze the oxidation of germacrene A to germacrene A acid . This is a critical step, preparing the molecule for lactonization.

The formation of the characteristic lactone ring is another key event. It is proposed that costunolide (B1669451) synthase (COS) , another cytochrome P450, hydroxylates germacrene A acid, which is then followed by lactonization to form costunolide . Costunolide is a common precursor for many eudesmanolide-type sesquiterpene lactones.

The transformation of costunolide into the britannilactone (B2921459) core likely involves further oxidative modifications, such as hydroxylations and rearrangements, catalyzed by additional, yet to be fully characterized, cytochrome P450 enzymes. The final step in the biosynthesis of this compound is the diacetylation of the britannilactone core at the C1 and C6 positions. This reaction is catalyzed by specific acetyltransferases , which utilize acetyl-CoA as the acetyl group donor. The identification and characterization of these specific acetyltransferases remain an active area of research.

Table 1: Key Enzymes and Intermediates in the Proposed Biosynthetic Pathway of this compound

| Precursor/Intermediate | Enzyme | Enzyme Class | Product |

| Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Farnesyl Diphosphate Synthase (FPPS) | Prenyltransferase | Farnesyl Diphosphate (FPP) |

| Farnesyl Diphosphate (FPP) | Germacrene A Synthase (GAS) | Sesquiterpene Synthase | Germacrene A |

| Germacrene A | Germacrene A Oxidase (GAO) | Cytochrome P450 | Germacrene A Acid |

| Germacrene A Acid | Costunolide Synthase (COS) | Cytochrome P450 | Costunolide |

| Costunolide | Uncharacterized CYPs | Cytochrome P450 | Britannilactone |

| Britannilactone | Acetyltransferase(s) | Acyltransferase | This compound |

Genetic and Metabolic Engineering Approaches for Production in Research Systems

The low abundance of many valuable sesquiterpene lactones in their native plant sources has driven the development of genetic and metabolic engineering strategies to enhance their production in heterologous systems, such as yeast (Saccharomyces cerevisiae) and model plants. researchgate.net These approaches offer the potential for a sustainable and scalable supply of these complex molecules. researchgate.net

A common strategy involves the overexpression of key genes in the biosynthetic pathway. For instance, increasing the expression of farnesyl diphosphate synthase (FPPS) can boost the supply of the central precursor FPP, thereby driving more metabolic flux towards sesquiterpene production. Similarly, overexpressing the specific sesquiterpene synthase (e.g., GAS) and the subsequent cytochrome P450 enzymes (e.g., GAO, COS) can further enhance the production of the desired sesquiterpene lactone. researchgate.net

Another effective approach is the downregulation of competing metabolic pathways. For example, squalene (B77637) synthase catalyzes the conversion of FPP to squalene, the precursor for sterols. By reducing the activity of this enzyme, more FPP is available for sesquiterpene lactone biosynthesis.

The successful heterologous production of artemisinin, a well-known sesquiterpene lactone antimalarial drug, in yeast serves as a powerful proof-of-concept for these engineering strategies. researchgate.net This was achieved by introducing the genes for amorphadiene (B190566) synthase and a cytochrome P450 monooxygenase from Artemisia annua into an engineered yeast strain with enhanced FPP production. This pioneering work has paved the way for the biotechnological production of other complex sesquiterpene lactones.

For this compound, a similar approach could be envisioned. This would involve identifying and cloning the specific genes encoding the enzymes responsible for the later steps of its biosynthesis from Inula britannica. These genes could then be introduced into a microbial host, such as yeast, that has been optimized for high-level FPP production. The co-expression of the entire biosynthetic pathway, from FPP to the final diacetylated product, could enable the de novo synthesis of this compound in a controlled fermentation process.

Further research to identify the missing enzymes in the biosynthetic pathway and to optimize their expression and activity in heterologous hosts will be crucial for the successful implementation of these metabolic engineering strategies.

Advanced Methodological Applications in 1,6 O,o Diacetylbritannilactone Research

Chemoproteomic Profiling Techniques (e.g., Quantitative Thiol Reactivity Profiling - QTRP)

Chemoproteomic strategies are crucial for identifying the direct protein targets of bioactive small molecules within a complex cellular environment. In the investigation of OODBL, an adapted isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) method known as Quantitative Thiol Reactivity Profiling (QTRP) has been employed. researchgate.netnih.gov This powerful technique facilitates the proteome-wide identification and quantification of proteins that interact with OODBL.

Research has shown that OODBL and its brominated derivative, Br-OABL, can modulate the TLR4/NF-κB/MAPK signaling pathways. nih.govresearchgate.net To uncover the direct binding partners of OODBL, QTRP was utilized in murine microglia BV-2 cells. researchgate.netnih.gov This approach led to the identification of 15 proteins that were co-targeted by both OODBL and its derivative. nih.gov These proteins are primarily involved in cellular responses to oxidative stress and the negative regulation of the NF-κB transcription factor. nih.gov

A key finding from the QTRP analysis was the identification of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) as a covalent target of OODBL. nih.govresearchgate.net The study pinpointed cysteine residue 483 (Cys483) within the NACHT domain of NLRP3 as the specific site of covalent modification by the α-methylene-γ-lactone moiety of OODBL. nih.gov This discovery was a significant step in understanding the anti-neuroinflammatory effects of the compound. nih.govresearchgate.net

Table 1: Proteins Identified as Targets of 1,6-O,O-diacetylbritannilactone using QTRP

| Protein Target | Cellular Process | Methodological Confirmation |

|---|---|---|

| NLRP3 | Neuroinflammation, Oxidative Stress | QTRP, CETSA, ABPP |

Cellular Thermal Shift Assay (CETSA) for Target Engagement Studies

To validate the direct binding of OODBL to its identified target, NLRP3, the Cellular Thermal Shift Assay (CETSA) was utilized. nih.govresearchgate.net CETSA is a powerful method for confirming target engagement in a cellular context. The principle of this assay is that a ligand-bound protein will be more stable at elevated temperatures compared to its unbound form. Upon heating, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble.

The application of CETSA in OODBL research provided crucial evidence for the direct interaction between OODBL and NLRP3 within cells. nih.govresearchgate.net This validation step is essential to confirm that the observed biological effects of OODBL are a direct consequence of binding to its identified target.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is another chemoproteomic technique that has been instrumental in OODBL research. ABPP utilizes chemical probes that react with active enzyme sites in a covalent, activity-dependent manner, allowing for the profiling of enzyme function directly in native biological systems.

In the context of OODBL, ABPP was used in conjunction with QTRP and CETSA to confirm the covalent modification of NLRP3. nih.govresearchgate.net The convergence of data from these three distinct methodologies provided a high degree of confidence in the identification of NLRP3 as a direct target of OODBL. The initial QTRP study itself was an adaptation of the isoTOP-ABPP platform, highlighting the foundational role of ABPP in these discoveries. researchgate.netnih.gov

Gene Expression Analysis (qPCR, Western Blot)

The investigation of OODBL's effects on cellular pathways has been extensively supported by gene and protein expression analysis techniques such as quantitative Polymerase Chain Reaction (qPCR) and Western Blotting. nih.govresearchgate.netmdpi.comnih.gov These methods have been applied to understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory activities of OODBL.

In studies on oral squamous cell carcinoma (OSCC), Western blot analysis revealed that OODBL treatment led to an upregulation of Liver X receptor alpha (LXRα) and its target genes, ABCA1 and ABCG1. nih.govnih.govmdpi.com Furthermore, OODBL was found to dose-dependently affect the expression of key proteins involved in apoptosis, including a reduction in cytoplasmic cytochrome c and an increase in cleaved caspase-9 and cleaved caspase-3. nih.govnih.gov The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 was also observed to increase with OODBL treatment. nih.govnih.gov

Table 2: Modulation of Gene and Protein Expression by this compound in Oral Squamous Cell Carcinoma Cells

| Target Molecule | Change in Expression | Method of Analysis | Implicated Pathway |

|---|---|---|---|

| LXRα | Upregulated | Western Blot | Lipid Metabolism, Anti-Cancer |

| ABCA1 | Upregulated | Western Blot | Lipid Metabolism, Anti-Cancer |

| ABCG1 | Upregulated | Western Blot | Lipid Metabolism, Anti-Cancer |

| Cytochrome c (cytoplasmic) | Reduced | Western Blot | Apoptosis |

| Cleaved Caspase-9 | Increased | Western Blot | Apoptosis |

| Cleaved Caspase-3 | Increased | Western Blot | Apoptosis |

Cell-Based Assays for Mechanistic Elucidation

A variety of cell-based assays have been employed to elucidate the functional consequences of OODBL treatment on cancer cells. nih.govresearchgate.netnih.gov These assays have provided detailed insights into the compound's anti-proliferative, anti-migratory, and pro-apoptotic effects.

MTT Assay: This colorimetric assay, which measures cellular metabolic activity, has been used to demonstrate that OODBL inhibits the viability and proliferation of OSCC cells in a dose-dependent manner. nih.govresearchgate.net

Colony Formation Assay: To assess the long-term proliferative capacity of cancer cells, colony formation assays have been performed. These have shown that OODBL significantly reduces the ability of OSCC cells to form colonies. nih.govresearchgate.net

Transwell Assay: The migratory and invasive potential of cancer cells are critical aspects of metastasis. Transwell assays, with and without a Matrigel coating, have revealed that OODBL attenuates both the migration and invasion of OSCC cells. nih.govresearchgate.net

Flow Cytometry for Cell Cycle and Apoptosis: Flow cytometry has been a key tool in analyzing the effects of OODBL on the cell cycle and apoptosis. These studies have shown that OODBL induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in OSCC cells. nih.govresearchgate.net

In Vivo Tumorigenicity and Inflammatory Model Systems

To translate the findings from in vitro and cell-based assays into a more complex biological system, in vivo models have been utilized. These have included mouse xenograft models for cancer research and models of inflammation.

Mouse Xenografts: In the context of OSCC, nude mice bearing tumors derived from human OSCC cell lines were treated with OODBL. nih.govresearchgate.net These studies demonstrated that OODBL administration significantly repressed tumor growth, as evidenced by reductions in average tumor weight and volume. nih.gov Immunohistochemical staining of the tumor tissues also showed a decrease in the proliferation marker Ki-67. nih.gov

Ovalbumin-induced Asthma Models: To investigate the anti-inflammatory properties of OODBL, a murine model of ovalbumin-induced asthma has been employed. nih.govbiocrick.com In this model, OODBL administration was found to attenuate airway hyper-responsiveness. nih.govbiocrick.com

5XFAD Mouse Model of Alzheimer's Disease: In neuroinflammation research, the 5XFAD mouse model has been used to study the effects of OODBL. Treatment with OODBL was shown to reduce inflammation in the brains of these mice, further supporting the in vitro findings of its anti-neuroinflammatory potential. nih.govnih.govresearchgate.net

Table 3: Summary of In Vivo Models Used in this compound Research

| In Vivo Model | Research Area | Key Findings |

|---|---|---|

| Oral Squamous Cell Carcinoma Xenograft | Anti-Cancer | Repressed tumor growth, reduced tumor weight and volume, decreased Ki-67 expression. |

| Ovalbumin-induced Asthma | Anti-Inflammatory | Attenuated airway hyper-responsiveness. |

Future Directions and Emerging Research Avenues for 1,6 O,o Diacetylbritannilactone

Discovery of Novel Molecular Targets and Pathways

Initial research has successfully identified a key signaling pathway modulated by 1,6-O,O-diacetylbritannilactone. Specifically, in oral squamous cell carcinoma (OSCC), the compound has been shown to inhibit cancer progression by targeting the miR-1247-3p/LXRα/ABCA1 signaling axis. mdpi.comijpsr.com This pathway is crucial, as Liver X receptor α (LXRα) regulates the transcription of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, which are involved in cholesterol efflux and can influence cancer cell behavior. mdpi.com The compound upregulates LXRα and its downstream targets, ABCA1 and ABCG1, by downregulating miR-1247-3p. mdpi.com

Beyond this primary pathway, studies indicate that this compound also modulates other significant cellular processes. It has been reported to affect the MAPK pathway, which is central to cell proliferation and survival, and to induce apoptosis through the intrinsic pathway. mdpi.com This is evidenced by its ability to increase the Bax/Bcl-2 ratio and promote the release of cytochrome c, leading to the activation of caspase-9 and caspase-3. mdpi.comijpsr.com

Future research will likely focus on identifying additional, novel molecular targets to build a more comprehensive understanding of the compound's polypharmacology. Given that other phytochemicals from the Inula genus have been screened for activity against targets like dihydrofolate reductase (DHFR), it is plausible that this compound may interact with other enzymes or receptors that have not yet been investigated. tandfonline.com Unbiased screening approaches could reveal unexpected targets and pathways, further broadening its potential research applications.

| Target/Pathway | Effect of this compound | Research Context | Citations |

| miR-1247-3p | Inhibition | Oral Squamous Cell Carcinoma (OSCC) | mdpi.com |

| LXRα | Upregulation/Activation | OSCC | mdpi.com |

| ABCA1/ABCG1 | Upregulation | OSCC | mdpi.com |

| MAPK Pathway | Modulation | Leukemia Cells | mdpi.com |

| Bax/Bcl-2 Ratio | Increase | OSCC | mdpi.comijpsr.com |

| Caspase-9/-3 | Activation (Cleavage) | OSCC | mdpi.comijpsr.com |

| Dihydrofolate reductase (DHFR) | Potential Target (Hypothetical) | General Inula Research | tandfonline.com |

Development of Advanced Analytical Techniques for Mechanistic Studies

The initial mechanistic insights into this compound were achieved using a suite of established analytical techniques. mdpi.comijpsr.com These include methods to assess cell viability (MTT assays), proliferation (colony formation assays), and cell migration/invasion (transwell assays). mdpi.comijpsr.com Flow cytometry has been employed for cell cycle analysis and to quantify apoptosis, while qPCR and Western blotting have been used to measure changes in gene and protein expression, respectively. mdpi.comijpsr.com Luciferase reporter gene assays were instrumental in confirming the interaction between the compound, miR-1247-3p, and the LXRα pathway. mdpi.com

While these methods have built a solid foundation, future research will benefit from the integration of more advanced and higher-throughput technologies to gain deeper mechanistic insights. nih.govnih.gov Such techniques can provide a more global and unbiased view of the cellular response to the compound.

Emerging Analytical Approaches:

Chemical Proteomics: This approach uses chemical probes, potentially derived from the α-methylene-β-lactone scaffold of the compound itself, to identify direct protein binding partners within the cellular proteome. nih.gov This could confirm known targets and uncover entirely new ones.

CRISPR-based Genomic Screening: Genome-wide CRISPR-Cas9 knockout or activation screens are powerful, unbiased tools for target identification. biocompare.comnih.gov By treating a library of genetically perturbed cells with this compound, researchers can identify genes whose loss or overexpression confers sensitivity or resistance to the compound, thereby mapping its functional genetic network. nih.govacs.org

Advanced Mass Spectrometry (MS): Techniques like liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-MS/MS) can be used for untargeted metabolomics and proteomics, revealing global changes in cellular metabolites and proteins after treatment. mdpi.comnih.gov

High-Throughput Next-Generation Sequencing (HT/NGS): RNA-sequencing can provide a comprehensive, unbiased profile of all transcriptional changes induced by the compound, moving beyond the analysis of a few select genes. nih.gov

| Technique Category | Specific Method | Purpose in this compound Research | Citations |

| Currently Employed | MTT & Colony Formation Assays | Assess cell viability and proliferation. | mdpi.comijpsr.com |

| Transwell Assays | Measure cell migration and invasion. | mdpi.comijpsr.com | |

| Flow Cytometry | Analyze cell cycle distribution and apoptosis. | mdpi.comijpsr.com | |

| qPCR & Western Blot | Quantify specific gene and protein expression. | mdpi.comijpsr.com | |

| Luciferase Reporter Assays | Validate microRNA-target interactions. | mdpi.com | |

| Future/Advanced | Chemical Proteomics | Identify direct protein binding partners. | nih.govrsc.org |

| CRISPR/Cas9 Screening | Unbiased, genome-wide target identification. | biocompare.comnih.govcancer.gov | |

| LC-MS/MS-based Metabolomics | Profile global changes in cellular metabolites. | mdpi.comnih.gov | |

| High-Throughput Sequencing | Comprehensive transcriptomic analysis (RNA-Seq). | nih.gov |

Rational Design of Next-Generation Analogs with Enhanced Specificity

The chemical structure of this compound, like many sesquiterpene lactones, contains an α-methylene-γ-lactone motif. mdpi.comnih.gov This structural group is a reactive Michael acceptor, which can form covalent bonds with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. nih.gov This reactivity is widely considered to be responsible for the biological effects of this class of compounds. tandfonline.comresearchgate.net

This key structural feature provides a clear starting point for the rational design of next-generation analogs. The goal of such medicinal chemistry efforts would be to improve potency, enhance selectivity for specific targets, and optimize pharmacokinetic properties. Future research in this area could involve:

Modification of the Michael Acceptor: Synthesizing analogs where the reactivity of the α-methylene-γ-lactone is fine-tuned could lead to derivatives with greater specificity for a particular protein target, potentially reducing off-target effects. stcloudstate.edu

Structure-Activity Relationship (SAR) Studies: Systematically creating a series of derivatives by adding or removing functional groups at different positions on the core structure can help map which parts of the molecule are essential for activity. For example, studies on other sesquiterpene lactones have shown that the presence or absence of hydroxyl groups can significantly alter cytotoxic activity. tandfonline.comnih.gov

Synthesis of Bipharmacophoric Conjugates: A promising strategy involves linking this compound to another known pharmacophore using "click" chemistry. mdpi.com This can create a hybrid molecule designed to interact with two distinct targets simultaneously, potentially leading to synergistic effects or novel mechanisms of action. mdpi.com

Exploration of Combination Research Strategies with Other Research Compounds

A significant trend in cancer research is the use of combination strategies to enhance therapeutic efficacy, reduce side effects, and overcome drug resistance. nih.gov Sesquiterpene lactones are increasingly being investigated as candidates for such combination approaches. nih.govmdpi.com For instance, other compounds from this class have shown synergistic effects when combined with conventional chemotherapeutics like gemcitabine (B846) and paclitaxel (B517696) in various cancer models. nih.govmdpi.comresearchgate.net

Given that this compound induces apoptosis and inhibits proliferation, exploring its use in combination with other agents is a logical and compelling future direction. mdpi.com Potential combination strategies could include:

Combination with Standard Chemotherapeutics: Investigating its effects alongside drugs used to treat oral cancer could reveal synergistic interactions, where the combined effect is greater than the sum of the individual effects.

Combination with Targeted Agents: Pairing it with inhibitors of other key oncogenic pathways (e.g., PI3K/Akt or STAT3 inhibitors) could lead to a more potent and durable anti-cancer response. nih.gov

Overcoming Drug Resistance: Research could explore whether pretreatment with this compound can re-sensitize resistant cancer cells to other agents, a mechanism that has been demonstrated for other sesquiterpene lactones that inhibit the NF-κB pathway. nih.gov

Deepening Understanding of Structure-Function Relationships at an Atomic Level

A deep understanding of how a compound functions requires visualizing its interaction with its molecular target at an atomic resolution. While the α-methylene-γ-lactone group is known to be the key reactive moiety, the specific interactions that dictate binding affinity and selectivity are not yet known for this compound. tandfonline.comnih.gov

Future research should aim to elucidate this structure-function relationship through a combination of computational and experimental approaches:

In Silico Molecular Docking: Computational docking studies can be used to model the binding of this compound into the active site of its putative targets, such as LXRα or other proteins. ijpsr.comnih.govphcogj.com These models can predict the binding energy and identify key amino acid residues involved in the interaction, generating testable hypotheses. tandfonline.comnih.gov

Structural Biology Techniques: To experimentally validate the computational models, techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy are required. Obtaining a crystal structure of this compound covalently bound to a target protein would provide definitive, atomic-level proof of the binding mode and explain the basis of its activity.

Mutagenesis Studies: Based on docking predictions, researchers can mutate the predicted interacting amino acids in the target protein and assess whether the compound's activity is diminished. This provides functional validation of the structural models.

High-Throughput Screening Methodologies for Mechanistic Insights

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds or genetic perturbations. stcloudstate.eduniscpr.res.in Applying HTS methodologies to the study of this compound could significantly accelerate the pace of discovery.

Two primary HTS strategies could be employed:

Target-Centric Screening: A biochemical or cell-based assay could be developed based on a known target, such as the miR-1247-3p/LXRα pathway. For example, a reporter gene assay that produces a fluorescent signal when LXRα is activated could be used to screen large chemical libraries. niscpr.res.in The goal would be to identify new, structurally distinct compounds that mimic or enhance the activity of this compound.

Phenotypic and Compound-Centric Screening: In this approach, this compound itself can be used as a tool. A phenotypic screen (e.g., for apoptosis induction) could be used in conjunction with a genome-wide CRISPR library to identify all genes that mediate the compound's effects. biocompare.comacs.org This provides an unbiased map of the pathways required for its activity and can help identify mechanisms of potential resistance. This approach is particularly powerful for deconvoluting complex mechanisms of action for natural products. rsc.org

By leveraging these advanced screening platforms, the research community can more efficiently map the complete mechanism of action of this compound and identify new opportunities for its application.

常见问题

Q. What statistical approaches are critical for analyzing OODBL's dose-dependent effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.